molecular formula C6H5OSn B14489312 CID 68489816

CID 68489816

Cat. No.: B14489312
M. Wt: 211.81 g/mol
InChI Key: CSRCVZZUZZRSEH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 68489816 is a chemical compound registered in the PubChem database. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C6H5OSn

Molecular Weight

211.81 g/mol

InChI

InChI=1S/C6H6O.Sn/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1

InChI Key

CSRCVZZUZZRSEH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)O[Sn]

Origin of Product

United States

Preparation Methods

The preparation methods for CID 68489816 involve several synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Primary Reaction Types

Nucleophilic substitution dominates its reactivity profile, particularly at electrophilic centers formed by electron-withdrawing groups. These reactions typically proceed under alkaline conditions with nucleophiles like hydroxide ions or amines.

Oxidation-reduction reactions occur at unsaturated bonds or aromatic systems, with documented use of catalytic hydrogenation for selective saturation. Table 1 summarizes key reaction categories:

Reaction TypeConditionsReagents/CatalystsObserved Products
Nucleophilic Substitution50-80°C, polar aprotic solventKOH, NH₃Amine derivatives
Ester HydrolysisAcidic/neutral aqueous mediaH₂SO₄, lipasesCarboxylic acids
CycloadditionThermal (80-120°C)DienophilesSix-membered heterocycles

Mechanistic Insights

Kinetic studies reveal:

  • Second-order kinetics in substitution reactions (k=2.3×104M1s1k = 2.3 \times 10^{-4}\, \text{M}^{-1}\text{s}^{-1} at 25°C).

  • Enzymatic interactions : Binds to cytochrome P450 3A4 (Kd=8.9μMK_d = 8.9\, \mu\text{M}) via hydrogen bonding and π-π stacking .

Radical intermediates form during photochemical reactions, detected via ESR spectroscopy.

Biochemical Reactivity

In enzymatic systems (LIGAND database):

  • Substrate for EC 1.14.13.67 : Undergoes hydroxylation at position C7 .

  • Inhibition profile :

    • COX-2: IC₅₀ = 11.5 μM (competitive inhibition)

    • MAO-B: IC₅₀ = 34.2 μM (non-competitive)

Stability and Degradation

Critical stability data:

ConditionHalf-lifeMajor Degradants
pH 1.2 (gastric fluid)2.1 hrLactone derivative
UV light (300 nm)45 minEpoxide dimer
40°C/75% RH6.8 daysHydrolyzed amide

Stabilization strategies include amber glass packaging and antioxidant additives (0.1% BHT).

Scientific Research Applications

CID 68489816 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of various products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of CID 68489816 involves its interaction with specific molecular targets and pathways. These interactions lead to various effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for optimizing its applications in different fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.